molecular formula C26H26N2O4 B10884560 1-(2-methoxyphenyl)-7,7-dimethyl-N-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(2-methoxyphenyl)-7,7-dimethyl-N-(3-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10884560
M. Wt: 430.5 g/mol
InChI Key: ZCKLQABWPKLWLM-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features and potential biological activities.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar aromatic core and functional groups.

Uniqueness

1-(2-METHOXYPHENYL)-7,7-DIMETHYL-N~3~-(3-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-7,7-dimethyl-N-(3-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C26H26N2O4/c1-16-8-7-9-17(12-16)27-24(30)19-13-18-21(14-26(2,3)15-22(18)29)28(25(19)31)20-10-5-6-11-23(20)32-4/h5-13H,14-15H2,1-4H3,(H,27,30)

InChI Key

ZCKLQABWPKLWLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=CC=C4OC

Origin of Product

United States

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